2-Benzyl-4,6-dichloropyrimidine
Overview
Description
2-Benzyl-4,6-dichloropyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The specific structure of 2-benzyl-4,6-dichloropyrimidine includes a benzyl group attached at the second position and two chlorine atoms at the fourth and sixth positions of the pyrimidine ring.
Synthesis Analysis
The synthesis of 2-benzyl-4,6-dichloropyrimidine derivatives can be achieved through various methods. One approach involves the reaction of benzyl- and phenyl-malonyl chlorides with organic thiocyanates to form 4,6-dichloropyrimidines directly . Another efficient synthesis method for related compounds is the reduction of 4,6-dichloro-5-nitro-2-(phenylthio)-pyrimidine with iron powder under mild conditions, which yields a library of drug-like small molecules .
Molecular Structure Analysis
The molecular structure of compounds related to 2-benzyl-4,6-dichloropyrimidine can be characterized by spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as by X-ray diffraction techniques . These methods provide detailed information about the tautomeric forms, hydrogen bonding patterns, and overall molecular geometry, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of 2-benzyl-4,6-dichloropyrimidine derivatives includes their ability to undergo various transformations. For instance, benzylation and nitrosation reactions have been performed on related pyrimidine compounds, leading to the formation of different polymorphs and isomers with distinct hydrogen bonding patterns . These reactions can significantly alter the physical and chemical properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including those similar to 2-benzyl-4,6-dichloropyrimidine, are influenced by their molecular structure. For example, the introduction of benzyl groups can affect the solubility, thermal stability, and optical properties of the compounds . The presence of chlorine atoms and other substituents can also impact the melting point, boiling point, and reactivity towards other chemicals.
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Syntheses : 2-Benzyl-4,6-dichloropyrimidine plays a crucial role in the synthesis of heterocyclic compounds. For instance, Al-Rawi, David, and Elvidge (1983) demonstrated that 4,6-dichloropyrimidines are directly formed from benzyl- and phenyl-malonyl chlorides with various organic thiocyanates (Al-Rawi, David, & Elvidge, 1983).
Synthesis of Drug-like Small Molecules : Rao et al. (2021) reported the synthesis of a small molecular library based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines, demonstrating the versatility of 2-Benzyl-4,6-dichloropyrimidine in creating diverse molecular structures (Rao, Reddy, Nagaraju, & Maddila, 2021).
Biological Activities and Applications
Inhibitors of Nitric Oxide Production : Jansa et al. (2015) found that certain pyrimidine derivatives, including 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, significantly inhibited nitric oxide production in immune-activated cells (Jansa et al., 2015).
Anti-HIV Agents : Nawrozkij et al. (2008) identified a series of compounds derived from 2-Benzyl-4,6-dichloropyrimidine as potential anti-HIV-1 agents, highlighting its application in antiviral drug development (Nawrozkij et al., 2008).
Antitumor Activity : Grivsky et al. (1980) synthesized a compound using 2-Benzyl-4,6-dichloropyrimidine, which exhibited significant antitumor activity, particularly against the Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Herbicide Safening and Antifungal Activity : Zheng et al. (2018) discovered that N-(4,6-dichloropyrimidine-2-yl)benzamide showed a protective effect on metolachlor injury in rice seedlings and demonstrated improved antifungal activity against certain pathogens (Zheng et al., 2018).
Analytical Chemistry and Drug Development
- LC-QTOF-MS/MS Method for Genotoxic Impurity Detection : Moorthy et al. (2022) developed a method using LC-QTOF-MS/MS for identifying and quantifying a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine, in pharmaceutical ingredients, highlighting the compound's role in quality control (Moorthy, Ali, & Reddy, 2022).
Advanced Materials and Macrostructures
- Macrostructure Synthesis : Maes and Dehaen (2008) explored the use of dichloropyrimidine derivatives, including 2-Benzyl-4,6-dichloropyrimidine, in the synthesis of various macrostructures like functional porphyrinoids and heteracalix[n]arenes (Maes & Dehaen, 2008).
Safety And Hazards
The safety data sheet of 2-Benzyl-4,6-dichloropyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
2-benzyl-4,6-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEVCJQVGFNGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379480 | |
Record name | 2-benzyl-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,6-dichloropyrimidine | |
CAS RN |
3740-82-7 | |
Record name | 2-benzyl-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyl-4,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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